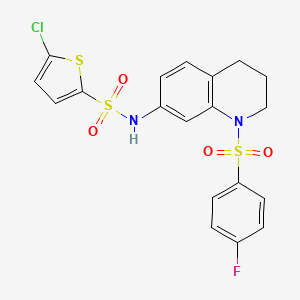![molecular formula C12H17N5O3S2 B2569434 3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide CAS No. 2309314-54-1](/img/structure/B2569434.png)
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
It is known that similar compounds have shown antimicrobial activity , suggesting that the compound may target bacterial or fungal cells.
Mode of Action
It is known that similar compounds act as bidentate ligands, coordinating through the nitrogen atom . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have shown antimicrobial activity , suggesting that the compound may affect pathways related to microbial growth and survival.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that the compound may have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazinecarbothioamide to form the corresponding hydrazone. This intermediate is then cyclized with sulfur and an appropriate oxidizing agent to yield the thiadiazole ring . The piperidine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the oxazole ring via a cyclization reaction with an appropriate sulfonamide precursor .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the thiadiazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
Oxazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Piperidine derivatives: Commonly found in many biologically active compounds
Uniqueness
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide is unique due to its combination of the thiadiazole, piperidine, and oxazole moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-8-12(9(2)20-14-8)22(18,19)16-10-3-5-17(6-4-10)11-7-13-21-15-11/h7,10,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTNFSAEWVIFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile](/img/structure/B2569352.png)
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
![N-methyl-N-{thieno[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2569358.png)
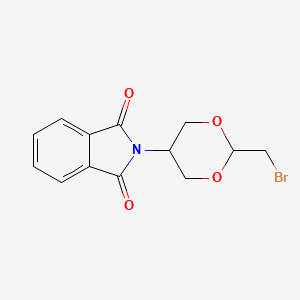
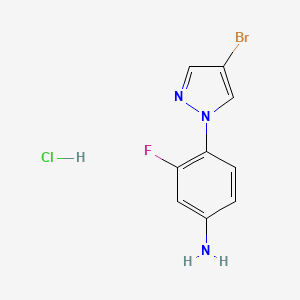
![Benzo[d][1,3]dioxol-5-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2569362.png)
![5-Cyclopropyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2569363.png)
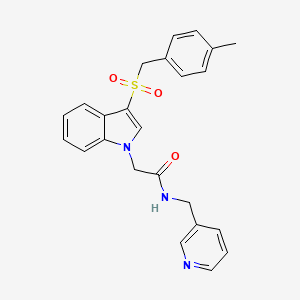
![3-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2569366.png)
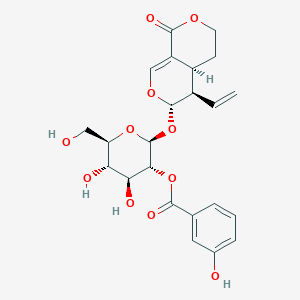
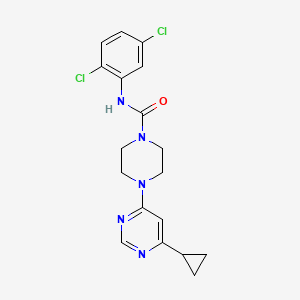
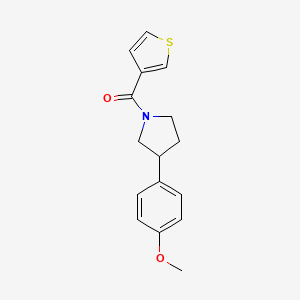
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2569372.png)
